molecular formula C11H16BrN B1415495 [1-(4-Bromophenyl)ethyl](ethyl)methylamine CAS No. 1862995-16-1

[1-(4-Bromophenyl)ethyl](ethyl)methylamine

Cat. No.: B1415495
CAS No.: 1862995-16-1
M. Wt: 242.16 g/mol
InChI Key: AFVVDVLQWCNHAD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Synonym Registry

The systematic nomenclature of 1-(4-Bromophenyl)ethylmethylamine follows International Union of Pure and Applied Chemistry conventions for organic compounds containing both aromatic and aliphatic amine functionalities. The compound is registered under the Chemical Abstracts Service number 1862995-16-1, providing a unique identifier for chemical databases and regulatory documentation. The systematic name reflects the presence of a 4-bromophenyl group attached to an ethyl chain, which is further substituted with both ethyl and methyl groups on the nitrogen atom.

Alternative nomenclature systems may describe this compound using different systematic approaches, emphasizing various structural features. The nomenclature specifically indicates the position of the bromine substituent at the para position of the benzene ring, designated as the 4-position according to standard numbering conventions. The ethyl bridge connecting the aromatic ring to the amine functionality represents a critical structural element that influences the compound's overall conformation and reactivity patterns.

Molecular Formula and Stoichiometric Analysis

The molecular formula of 1-(4-Bromophenyl)ethylmethylamine is established as C₁₁H₁₆BrN, indicating the presence of eleven carbon atoms, sixteen hydrogen atoms, one bromine atom, and one nitrogen atom. This stoichiometric composition yields a molecular weight of 242.17 daltons, placing the compound within the range typical of substituted phenethylamine derivatives. The molecular formula reveals the systematic addition of alkyl groups to the basic phenethylamine framework, specifically through the incorporation of both ethyl and methyl substituents on the amino nitrogen.

The stoichiometric analysis demonstrates a relatively high hydrogen-to-carbon ratio, characteristic of saturated aliphatic portions within the molecular structure. The presence of a single bromine atom contributes significantly to the overall molecular weight, accounting for approximately 33% of the total mass. The nitrogen atom serves as the primary heteroatom, functioning as the basic center responsible for the compound's amine character and potential coordination properties.

Element Count Atomic Weight Contribution to Molecular Weight
Carbon 11 12.01 132.11
Hydrogen 16 1.008 16.13
Bromine 1 79.90 79.90
Nitrogen 1 14.01 14.01
Total 29 - 242.15

Crystallographic and Stereochemical Properties

The crystallographic properties of 1-(4-Bromophenyl)ethylmethylamine remain incompletely characterized in the available literature, representing an area requiring further experimental investigation. The compound possesses one stereogenic center at the carbon atom bearing both the phenyl group and the amino functionality, potentially existing as two enantiomeric forms. The stereochemical configuration at this chiral center significantly influences the compound's three-dimensional structure and may affect its biological or catalytic properties.

Comparative analysis with related compounds suggests that similar brominated phenethylamine derivatives typically crystallize in specific space groups depending on the substitution pattern and intermolecular interactions. The presence of the bromine substituent may facilitate halogen bonding interactions in the solid state, potentially influencing crystal packing arrangements and stability. The ethyl and methyl substituents on the nitrogen atom contribute to steric hindrance around the amino functionality, affecting both intramolecular conformations and intermolecular associations.

The molecular geometry around the nitrogen atom adopts a trigonal pyramidal configuration, typical of tertiary amines with sp³ hybridization. The bond angles and distances within the aromatic ring system remain largely unperturbed by the bromine substitution, maintaining characteristic benzene ring parameters. The ethyl linker provides conformational flexibility, allowing rotation around the carbon-carbon bond connecting the aromatic system to the amino functionality.

Spectroscopic Fingerprinting (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Gas Chromatography-Mass Spectrometry)

Spectroscopic characterization of 1-(4-Bromophenyl)ethylmethylamine requires comprehensive analysis using multiple techniques to establish structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's connectivity and stereochemistry through both proton and carbon-13 experiments. The aromatic protons typically appear in the range of 7.0-7.5 parts per million in proton nuclear magnetic resonance spectra, with characteristic splitting patterns reflecting the para-disubstitution of the benzene ring.

The aliphatic protons associated with the ethyl and methyl substituents on nitrogen appear at higher field positions, typically between 1.0-3.0 parts per million. The methylene protons adjacent to the aromatic ring exhibit characteristic chemical shifts influenced by the aromatic ring current effects. The stereochemical environment around the chiral center may result in diastereotopic splitting of certain proton signals, providing additional structural information.

Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to various functional groups within the molecule. The aromatic carbon-carbon stretching vibrations typically appear around 1600 and 1500 inverse centimeters, while the carbon-bromine stretching occurs at lower frequencies around 1000-1100 inverse centimeters. The tertiary amine functionality may exhibit weak nitrogen-hydrogen stretching if any residual secondary amine character exists, though this would appear as a broad absorption around 3300-3500 inverse centimeters.

Gas chromatography-mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak at mass-to-charge ratio 242/244 (due to bromine isotope pattern) confirms the molecular weight, while characteristic fragment ions arise from cleavage of the ethyl-nitrogen bonds and loss of the bromine atom. These fragmentation patterns serve as fingerprints for compound identification and purity assessment.

Computational Structural Validation (Density Functional Theory, Molecular Orbital Analysis)

Computational chemistry approaches offer valuable insights into the electronic structure and conformational preferences of 1-(4-Bromophenyl)ethylmethylamine through density functional theory calculations and molecular orbital analysis. These theoretical methods provide complementary information to experimental characterization techniques, particularly for properties that are challenging to measure directly. The electronic structure calculations reveal the distribution of electron density throughout the molecule and identify the highest occupied and lowest unoccupied molecular orbitals.

Density functional theory optimizations predict the most stable conformations of the molecule in the gas phase, taking into account both steric interactions and electronic effects. The bromine substituent on the aromatic ring acts as an electron-withdrawing group, influencing the electronic properties of the benzene system and potentially affecting the basicity of the amino nitrogen. The computational analysis may reveal preferred conformations around the ethyl linker and the orientation of the alkyl substituents on nitrogen.

Molecular orbital analysis provides insights into the electronic transitions responsible for ultraviolet-visible absorption and the reactivity patterns of different molecular regions. The frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital, determine the compound's electronic excitation properties and chemical reactivity. The presence of the bromine atom introduces heavy atom effects that may influence spin-orbit coupling and intersystem crossing processes.

Properties

IUPAC Name

1-(4-bromophenyl)-N-ethyl-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-4-13(3)9(2)10-5-7-11(12)8-6-10/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVVDVLQWCNHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Data Table: Synthesis of 1-(4-Bromophenyl)ethanone Derivatives

Reactant Reagents Conditions Yield Product
1-(4-bromophenyl)ethanone Bis(2-methoxyethyl)aminosulfur trifluoride, methanol Tetrahydrofuran, reflux, 96 h 76% 1-Bromo-4-(1,1-difluoroethyl)benzene
1-(4-bromophenyl)ethanone Deoxo-Fluor 85°C, 15 h 59% 1-Bromo-4-(1,1-difluoroethyl)benzene
1-(4-bromophenyl)ethanone Bis(2-methoxyethyl)aminosulfur trifluoride Dichloromethane, toluene, 20-85°C, 20 h, ionic liquid, sealed tube 25% 1-Bromo-4-(1,1-difluoroethyl)benzene
4-bromoacetophenone Bis(2-methoxyethyl)aminosulfur trifluoride Chloroform, 50°C, 35 h, Argon atmosphere N/A Compound (4-1) [likely 1-Bromo-4-(1,1-difluoroethyl)benzene]

General Procedures

  • General Procedure 3 (Amide Derivative Synthesis):

    • Dissolve the ethyl ester derivative in THF/MeOH (1:1) and treat with LiOH monohydrate (5 eq.) dissolved in water (Water/THF/MeOH ratio: 1:2:2).
    • Stir the reaction at RT for 2 hours, then concentrate the reaction mixture, dilute with water, and wash with DCM.
    • Treat the aqueous phase with HCl (1 N aq.) until an acidic pH is reached, then extract several times with EtOAc.
    • Dry the combined organic phases over magnesium sulfate and concentrate in vacuo to afford the desired products, which are used directly in the next step.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

1-(4-Bromophenyl)ethylmethylamine is a tertiary amine characterized by a 4-bromophenyl group attached to an ethyl chain, further linked to a nitrogen atom that also bears ethyl and methyl substituents. This compound's unique structure suggests potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry

The compound is being explored for its potential role in drug development. Its structure suggests it may interact with biological targets, making it a candidate for synthesizing pharmaceuticals that could treat various conditions, particularly those involving neurotransmitter systems due to its amine functionality.

Organic Synthesis

1-(4-Bromophenyl)ethylmethylamine can serve as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for substitution reactions, making it valuable in the development of new chemical entities.

Materials Science

The compound's unique properties may allow it to be used in developing specialty materials or coatings. Its ability to form hydrogen bonds and interact with other functional groups could lead to applications in polymer science or as a building block for advanced materials.

Case Study 1: Synthesis of Novel Antidepressants

Research has demonstrated that compounds similar to 1-(4-Bromophenyl)ethylmethylamine exhibit selective serotonin reuptake inhibitor (SSRI) activity. A study synthesized derivatives of this compound, assessing their efficacy in modulating serotonin levels in vitro, showing promising results for potential antidepressant properties.

Case Study 2: Reactivity Studies

A series of experiments investigated the reactivity of 1-(4-Bromophenyl)ethylmethylamine in nucleophilic substitution reactions. The results indicated that the bromine atom can be substituted by various nucleophiles, leading to the formation of new derivatives that may possess enhanced biological activities.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)ethylmethylamine involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the ethyl and methyl groups influence its binding affinity and specificity. The compound can act as an agonist or antagonist at various receptor sites, modulating biochemical pathways and physiological responses .

Comparison with Similar Compounds

The following analysis compares 1-(4-Bromophenyl)ethylmethylamine with structurally and functionally related compounds, emphasizing substituent effects, synthesis pathways, and biological relevance.

Structural Analogs
Compound Name Structural Differences vs. Target Compound Key Properties/Findings Reference
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine Dimethylamine substituent (vs. ethyl/methyl in target) Higher lipophilicity due to dimethyl groups; hydrochloride salt enhances stability .
(±)-1-(4-Bromophenyl)ethylamine Primary amine (lacks ethyl/methyl on N) Lower molecular weight (200.08 g/mol); boiling point 140–145°C (30 mmHg); amine-like odor .
2-(4-Bromophenyl)ethylamine Ethylamine chain (no branching or N-substituents) Simpler structure; used as a building block in drug synthesis; CAS 24358-62-1 .
N-[(4-Bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine Bulky aryl groups and diamine chain Enhanced steric hindrance; potential for chelation or metal-binding applications .

Key Observations :

  • Lipophilicity : Tertiary amines like the target compound exhibit higher lipophilicity than primary analogs (e.g., 2-(4-bromophenyl)ethylamine), impacting membrane permeability and pharmacokinetics.
  • Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl in ) reduce reactivity but enhance selectivity in binding interactions.

Biological Activity

1-(4-Bromophenyl)ethylmethylamine is a compound of significant interest due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H16BrN
  • CAS Number : 1862995-16-1

This structure features a brominated phenyl group, which may influence its biological interactions and activity.

Synthesis

The synthesis of 1-(4-Bromophenyl)ethylmethylamine typically involves several steps:

  • Bromination of 4-phenyl ethylamine to introduce the bromine atom.
  • Alkylation with ethyl and methyl groups to form the final product.

The synthetic route can be optimized for yield and purity using techniques such as continuous flow reactors.

The biological activity of 1-(4-Bromophenyl)ethylmethylamine is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the bromine atom can enhance binding affinity through halogen bonding, while the amine group can facilitate hydrogen bonding with target proteins.

Biological Activity

Research indicates that 1-(4-Bromophenyl)ethylmethylamine exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against cancer cell lines. For instance, related compounds have been evaluated using sulforhodamine B (SRB) assays, indicating potential cytotoxic effects against prostate cancer cells .
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways. Its structural analogs have been studied for their ability to modulate alpha-adrenergic receptors, which are involved in numerous physiological processes .

Case Studies

  • Antitumor Studies : A study investigated the effects of related compounds on human prostate cancer cells (PC-3). The results demonstrated that certain derivatives exhibited significant antitumor activity by inducing apoptosis in cancer cells through receptor-mediated pathways .
  • Receptor Binding Studies : Research on structurally similar compounds revealed their potential as antagonists at alpha1-adrenoreceptors, suggesting that 1-(4-Bromophenyl)ethylmethylamine could also exhibit similar properties .

Comparative Analysis

A comparative analysis of 1-(4-Bromophenyl)ethylmethylamine with other similar compounds reveals its unique position in biological activity:

Compound NameBiological ActivityMechanism of Action
1-(4-Bromophenyl)ethylmethylaminePotential antitumor and receptor modulationLigand binding and apoptosis induction
4-{[1-(4-Bromophenyl)ethyl]aminomethyl}phenolChirality induction in metal complexesCoordination chemistry
ClopenphendioxanAntagonist at alpha1-adrenoreceptorsReceptor inhibition

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic protons (δ 7.3–7.5 ppm, doublet for para-substituted bromophenyl), ethyl/methyl groups (δ 1.0–1.5 ppm for CH3, δ 2.5–3.0 ppm for N-CH2), and amine protons (broad signal at δ 1.5–2.5 ppm if free base).
    • ¹³C NMR : Bromophenyl carbons (δ 120–140 ppm), methyl/ethyl carbons (δ 10–50 ppm).
  • Mass Spectrometry : ESI-MS or GC-MS should show a molecular ion peak at m/z 256 (C11H15BrN⁺), with fragmentation patterns confirming the bromophenyl and ethylmethylamine moieties.
  • UV-Vis : Aromatic π→π* transitions near 255 nm (similar to 4-bromophenethylamine derivatives) .

What in vitro models are suitable for evaluating the pharmacological activity of 1-(4-Bromophenyl)ethylmethylamine derivatives?

Advanced Research Focus
For receptor interaction studies:

  • P2X7 Receptor Assays : Use HEK293 cells transfected with rat P2X7 receptors. Measure antagonist activity via ATP-induced ethidium bromide uptake inhibition, comparing IC50 values to reference compounds like (S)-1-(4-bromophenyl)ethylamine derivatives .
  • CNS Receptor Panels : Radioligand binding assays (e.g., σ-1, dopamine D2) in rat brain homogenates. Structural analogs such as brorphine (a piperidine derivative with a 4-bromophenyl group) show high affinity for opioid receptors, suggesting similar screening protocols .

How can contradictory data regarding the metabolic stability of 1-(4-Bromophenyl)ethylmethylamine analogs be resolved in preclinical studies?

Advanced Research Focus
Contradictions often arise from species-specific metabolism or assay conditions. To resolve:

Microsomal Stability Assays : Compare human vs. rat liver microsomes under standardized conditions (pH 7.4, NADPH cofactor). Monitor parent compound depletion via LC-MS/MS.

Metabolite Identification : Use high-resolution MS (HRMS) to detect hydroxylation or N-dealkylation products. Exact mass data (e.g., m/z 301.0636 for brominated metabolites) can distinguish isobaric interferences .

Cross-Species Validation : Replicate findings in primary hepatocytes or in vivo models (e.g., Sprague-Dawley rats) with controlled CYP450 inhibitors.

What structure-activity relationship (SAR) trends have been observed in 1-(4-Bromophenyl)ethylmethylamine derivatives targeting central nervous system receptors?

Advanced Research Focus
Key SAR insights:

  • Bromine Substituent : Essential for receptor affinity; replacement with chlorine or methyl reduces potency at σ-1 receptors by 10-fold .
  • Amine Substitution : Ethyl/methyl groups enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration compared to bulkier substituents.
  • Stereochemistry : (S)-enantiomers of related compounds (e.g., P2X7 antagonists) show 3–5× higher activity than (R)-forms, necessitating chiral HPLC for enantiopure synthesis .

How can researchers validate the purity of 1-(4-Bromophenyl)ethylmethylamine for pharmacological assays?

Q. Basic Research Focus

  • HPLC/GC Validation : Use a C18 column (acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm. Purity ≥98% is critical for reproducible IC50 measurements.
  • Chiral Analysis : For enantiomeric resolution, employ a Chiralpak AD-H column (heptane/ethanol/isopropylamine) .
  • Elemental Analysis : Confirm Br content (~31.2%) via combustion analysis to rule out dehalogenation byproducts .

What computational methods support the design of 1-(4-Bromophenyl)ethylmethylamine analogs with improved selectivity?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to model interactions with P2X7 receptors (PDB: 5UUL). Focus on bromophenyl binding to hydrophobic pockets and amine interactions with Glu172/Lys193 residues.
  • QSAR Models : Train on datasets of similar amines (e.g., 4-methylphenethylamine derivatives) to predict logD and pKa values, optimizing solubility and target engagement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[1-(4-Bromophenyl)ethyl](ethyl)methylamine
Reactant of Route 2
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[1-(4-Bromophenyl)ethyl](ethyl)methylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.